B1575196 Histone-lysine N-methyltransferase EZH2 (120-128)

Histone-lysine N-methyltransferase EZH2 (120-128)

Número de catálogo: B1575196
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Histone-lysine N-methyltransferase EZH2

Aplicaciones Científicas De Investigación

Role in Kidney Diseases

EZH2, a histone-lysine N-methyltransferase, is implicated in various kidney injuries like acute kidney injury (AKI), renal fibrosis, diabetic nephropathy, lupus nephritis, and renal transplantation rejection. Its pharmacological or genetic inhibition suggests diverse roles in renal cell types and disease models, pointing to its potential as a therapeutic target in kidney diseases (Li, Yu, & Zhuang, 2021).

EZH2 in Follicular Lymphoma

EZH2 plays a critical role in follicular lymphoma (FL) progression. Mutations and genomic gains in EZH2 are associated with distinct transcriptional changes, affecting patient survival and guiding potential therapies (Huet et al., 2017).

Emerging EZH2 Inhibitors in Lymphoma

The development of small molecule EZH2 inhibitors, like tazemetostat, highlights EZH2's role in non-Hodgkin lymphoma (NHL) and its potential in targeted lymphoma therapy (Lue & Amengual, 2018).

EZH2 in Cancer Treatment

EZH2's role in gene silencing makes it a key player in cancer progression. Its inhibitors have shown promise in treating various cancers, potentially improving outcomes and reducing toxicity (Italiano, 2016).

Selective Inhibitors of Protein Methyltransferases

Selective inhibitors of protein methyltransferases, including EZH2, are increasingly relevant in oncology, with some in clinical trials, highlighting their role in gene expression and chromatin state regulation (Kaniskan & Jin, 2017).

EZH2 in HIV-1 Latency

EZH2 plays a critical role in establishing and maintaining HIV-1 latency in primary cells. Inhibitors of EZH2 and other histone lysine methyltransferases show potential as latency-reversing agents in HIV treatment (Nguyen et al., 2017).

Development of New EZH2 Inhibitors

Studies on novel EZH2 inhibitors, such as hexahydroisoquinolin derivatives, demonstrate their potential in treating various cancers, including lymphomas, by altering gene expression patterns (Zhang et al., 2015).

Activating Mutations in EZH2 and Cancer

Mutations in EZH2, particularly in non-Hodgkin's B-cell lymphomas, lead to a gain-of-function phenotype with increased histone methylation. Understanding these mutations is crucial for the development of targeted inhibitors for cancer therapy (Kruger, Graves, & McCabe, 2017).

Propiedades

Secuencia

FMVEDETVL

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Histone-lysine N-methyltransferase EZH2 (120-128)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.